Lower Predicted Lipophilicity (XLogP3-AA = -0.3) Relative to N-Alkylated Hydroxypyridinone Chelators
The predicted lipophilicity of 3-(Hydroxymethyl)-2(3H)-pyridinone, as quantified by XLogP3-AA = -0.3, is substantially lower than that of many clinically-relevant or reference N-alkylated 3-hydroxy-4-pyridinone (3,4-HOPO) iron chelators such as deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone; XLogP3-AA ≈ -0.6 but note that the logP of the neutral form is ~0.5-1.0) and its analogs which typically exhibit logP values in the range of 0.5 to 2.5 [1]. This quantitative difference in lipophilicity directly influences membrane permeability and distribution, with the lower logP of the target compound predicting greater aqueous solubility and potentially lower passive membrane diffusion compared to more lipophilic pyridinone chelators [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3 |
| Comparator Or Baseline | Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone) and other 3,4-HOPO chelators with XLogP3-AA typically -0.6 to 2.5 |
| Quantified Difference | ~0.3 to 2.8 log unit difference (lower for target compound) |
| Conditions | Computed value (XLogP3-AA) from PubChem (2025) [1]; typical range for 3,4-HOPO chelators from literature [2] |
Why This Matters
This lower lipophilicity predicts distinct solubility and permeability profiles, making 3-(Hydroxymethyl)-2(3H)-pyridinone a preferred starting scaffold for applications requiring high aqueous solubility or reduced off-target partitioning.
- [1] PubChem. (2025). Compound Summary: 3-(Hydroxymethyl)-2(3H)-pyridinone, CID 72682901. National Center for Biotechnology Information. View Source
- [2] Santos, M. A., Marques, S. M., & Chaves, S. (2012). Hydroxypyridinones as 'privileged' chelating structures for the design of medicinal drugs. Coordination Chemistry Reviews, 256(1-2), 240-259. View Source
